molecular formula C17H21N3O2S B12267146 N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12267146
M. Wt: 331.4 g/mol
InChI Key: HTMHOLMPOXHPQS-UHFFFAOYSA-N
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Description

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

The synthesis of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H21N3O2S/c1-22-13-5-2-6-14-15(13)19-17(23-14)20-9-3-4-12(10-20)18-16(21)11-7-8-11/h2,5-6,11-12H,3-4,7-10H2,1H3,(H,18,21)

InChI Key

HTMHOLMPOXHPQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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